![molecular formula C10H14O3S B3332774 Tert-butyl benzenesulfonate CAS No. 91950-41-3](/img/structure/B3332774.png)
Tert-butyl benzenesulfonate
Overview
Description
Tert-butyl benzenesulfonate is an organic compound that is a derivative of benzenesulfonic acid . It is also known as benzenesulfonic acid, 1,1-dimethylethyl ester . Its molecular formula is C10H14O3S and it has a molar mass of 214.28 . It is a colorless liquid with a density of 1.145±0.06 g/cm3 and a boiling point of 300.7±11.0 °C .
Synthesis Analysis
Tert-butyl benzenesulfonate can be synthesized from various benzenesulfonic acid derived compounds . One method involves the treatment of benzene with isobutene . Another method involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride .Molecular Structure Analysis
The molecular structure of Tert-butyl benzenesulfonate consists of a benzene ring substituted with a tert-butyl group . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
Tert-butyl benzenesulfonate can participate in various chemical reactions. For instance, it can act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It can also be used as a building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Physical And Chemical Properties Analysis
Tert-butyl benzenesulfonate is a colorless liquid with a density of 1.145±0.06 g/cm3 . It has a boiling point of 300.7±11.0 °C . It is nearly insoluble in water but miscible with organic solvents .Scientific Research Applications
Synthesis of Terpene Based Elastomers
TBBS is used in the synthesis of sustainable elastomers obtained from the wide family of acyclic terpenes (renewable feedstocks from different plant oils) via various polymerization techniques . These elastomers have a wide range of applications and are vital for everyday living .
Synthesis of Organic Semiconductors and Conductors
TBBS is used in the synthesis of tert-butyl substituted pentacene quinone, an organic semiconductor . The process involves bromination with N-bromosuccinimide (NBS), followed by hydrolysis with a dimethylamine aqueous solution and the successive Aldol reaction with 1,4-cyclohexanedione under basic conditions .
Synthesis of Biobased Synthetic Elastomers
TBBS is used in the synthesis of biobased synthetic elastomers as a part of the green chemistry initiative . The aim is to replace petroleum-based products with environmentally friendly alternatives .
Future Directions
Mechanism of Action
Target of Action
Tert-butyl benzenesulfonate is a small molecule that has been identified to interact with Prothrombin , a protein involved in the coagulation cascade . .
Mode of Action
It is known that the compound belongs to the class of organic compounds known as benzenesulfonic acids and derivatives . These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring . The interaction of Tert-butyl benzenesulfonate with its targets could potentially lead to changes in cellular processes, but more research is needed to understand these interactions in detail.
Biochemical Pathways
It is known that the compound belongs to the class of benzenesulfonic acids and derivatives, which have implications in various biosynthetic and biodegradation pathways
Pharmacokinetics
The compound’s physicochemical properties suggest it has a molecular weight of 214.28, a density of 1.145±0.06 g/cm3, and a boiling point of 300.7±11.0 °C . These properties could influence its bioavailability, but more detailed studies are needed to understand its pharmacokinetic profile.
Result of Action
It is known that the compound can interact with Prothrombin , but the consequences of this interaction at the molecular and cellular level are not clear
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl benzenesulfonate. For instance, the interaction between root exudates and soil microorganisms can either stimulate or inhibit the growth and propagation of soil microorganisms, potentially disrupting microbial ecosystem . .
properties
IUPAC Name |
tert-butyl benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFTWKQHSSVVJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OS(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl benzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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